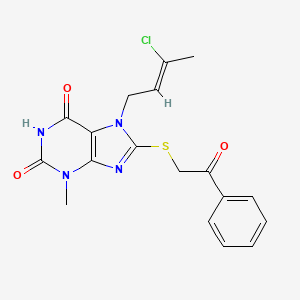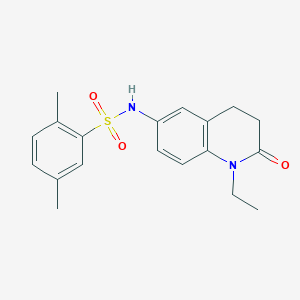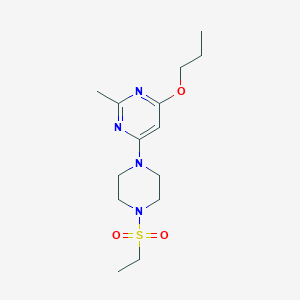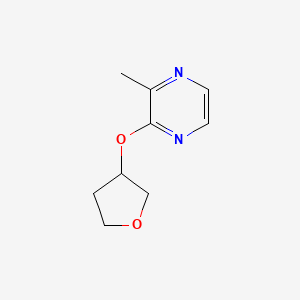
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Systems and Cascade Reactions
Research on similar compounds indicates a focus on constructing complex heterocyclic systems. For instance, alkylation of 3-cyanopyridine-2(1H)-thiones with a related compound, 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene, leads to pyrido-thieno-diazepino-purine derivatives in good yields. These derivatives are valuable for further chemical transformations and potential pharmacological applications (Dotsenko et al., 2012).
Metal Complexes with Purine Derivatives
Studies on metal complexes involving purine derivatives, like 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, are also relevant. These complexes are characterized using spectroscopic techniques and have potential applications in understanding metal-ligand interactions, which can be crucial in fields like catalysis and material science (Shaker, 2011).
Synthesis and Biological Activity Studies
The synthesis and study of biological activities of various purine derivatives are also a significant area of research. For example, the synthesis of 1-(oxoalkyl)-3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones and their effects on thrombocytes and erythrocytes aggregation highlight the medicinal potential of such compounds (Rybár et al., 1993).
Biosensing and Diagnostic Applications
Biosensing applications, specifically in the detection and quantification of xanthine, a related purine derivative, are explored. These biosensors are valuable in food industries and clinical diagnostics for conditions like xanthinuria and gout (Pundir & Devi, 2014).
Crystal Structure and DFT Studies
Research into the crystal structure and density functional theory (DFT) studies of purine derivatives, such as coumarin-purine hybrids, provides insights into their molecular properties. These studies are crucial for drug design and understanding interaction mechanisms at a molecular level (Mangasuli et al., 2019).
Novel Synthetic Routes and Pharmacological Evaluation
Exploration of new synthetic routes for purine derivatives and their pharmacological evaluation is a key area of research. This includes studies on substituted pyridines and purines containing 2,4-thiazolidinedione, showing potential for treating metabolic disorders like diabetes (Kim et al., 2004).
properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-11(19)8-9-23-14-15(22(2)17(26)21-16(14)25)20-18(23)27-10-13(24)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,21,25,26)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCNYHKQJLNRTQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride](/img/structure/B2427498.png)
![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)

![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)


![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2427519.png)
